molecular formula C8H15NO B104531 (hexahydro-1H-pyrrolizin-7a-yl)methanol CAS No. 78449-72-6

(hexahydro-1H-pyrrolizin-7a-yl)methanol

Cat. No. B104531
CAS RN: 78449-72-6
M. Wt: 141.21 g/mol
InChI Key: AHPVHEAQLFAZOC-UHFFFAOYSA-N
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Description

(Hexahydro-1H-pyrrolizin-7a-yl)methanol, also known as HPM, is a versatile organic compound with a wide range of applications. It is an important intermediate in the synthesis of various compounds and can also be used in pharmaceuticals, agrochemicals, and other specialty chemicals. HPM has been studied extensively and its properties and applications have been well documented. In

Scientific Research Applications

Methanol Synthesis and Catalysis

Methanol is a fundamental chemical used in various industrial processes, including as a fuel and solvent. The synthesis of methanol involves catalytic processes where catalysts play a critical role in enhancing production efficiency and selectivity. Catalysts like copper-based materials are popular due to their high activity towards CO2 over CO, although they face issues like deactivation and stability. Efforts have been made to improve catalyst performance using different metals and structures to enhance activity and stability, such as zinc, zirconia, ceria, and others with spinel structures or palladium-zinc alloys. Novel reactor technologies like porous copper fiber sintered-felt and membrane reactors have also been developed to increase hydrogen production efficiency from methanol conversion, highlighting the continuous advancements in methanol synthesis technology (García et al., 2021).

Atmospheric Chemistry and Methanol Flux

Methanol plays a significant role in atmospheric chemistry, being the second most abundant volatile organic compound in the troposphere. Its exchange between terrestrial ecosystems and the atmosphere is crucial for understanding global methanol budgets and atmospheric chemistry dynamics. Micrometeorological flux measurements across various sites have shown that plant growth and stomatal conductance significantly influence methanol emission magnitude and variability. These findings provide an independent data-driven view of land-atmosphere methanol exchange, offering insights into the bi-directional exchange of methanol at the ecosystem level and its implications for atmospheric chemistry (Wohlfahrt et al., 2015).

Methanol in Power Generation and Environmental Applications

Methanol is considered for use as a peaking fuel in coal gasification combined cycle power stations, such as in integrated gasification combined cycle (IGCC) systems. In this application, methanol produced from CO-rich gas during periods of low power demand can be utilized as an auxiliary fuel in gas turbines during peak power demand, showcasing methanol's versatility as a clean-burning fuel with low emissions and its potential in enhancing the flexibility and efficiency of power generation systems (Cybulski, 1994).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Hexahydro-1H-pyrrolizin-7a-ylmethanol, also known as 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol or (hexahydro-1H-pyrrolizin-7a-yl)methanol, is a compound with the molecular formula C8H15NO . This article provides an overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on its action.

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate in the synthesis of azacycloalkylalkyl heteroaryl ethers, which are cholinergic agonists. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cholinergic signaling.

Cellular Effects

Given its role as an intermediate in the synthesis of cholinergic agonists, it may influence cell function by modulating cholinergic signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an intermediate in the synthesis of cholinergic agonists, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-8-3-1-5-9(8)6-2-4-8/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPVHEAQLFAZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78449-72-6
Record name hexahydro-1H-pyrrolizin-7a-ylmethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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